molecular formula C22H18N4O4 B372963 5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone CAS No. 201536-05-2

5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone

Cat. No. B372963
CAS RN: 201536-05-2
M. Wt: 402.4g/mol
InChI Key: ZGOMYWGKPKIJLV-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) was used as a building block to construct copolymers with a quaterthiophene unit .


Molecular Structure Analysis

The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV, compared to the polymers based on the well-known pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione (1,4-DPP) isomeric structure .


Chemical Reactions Analysis

The synthesis of these compounds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV . These polymers exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm^2 V^−1 s^−1 in organic thin film transistors .

properties

IUPAC Name

7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-19-13-15(11-7-3-1-4-8-11)25-18-14(20(28)24-22(18)30)16(12-9-5-2-6-10-12)26(25)17(13)21(29)23-19/h1-10,13-18H,(H,23,27,29)(H,24,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOMYWGKPKIJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N4N2C5C(C4C6=CC=CC=C6)C(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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